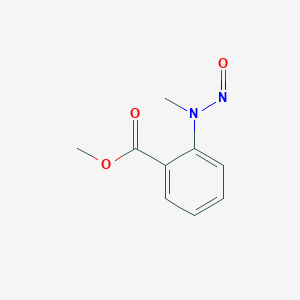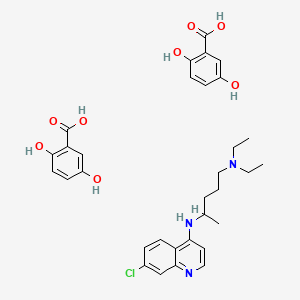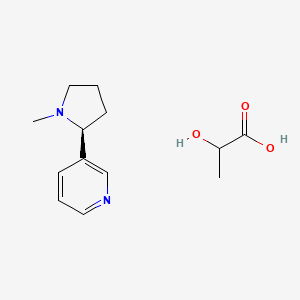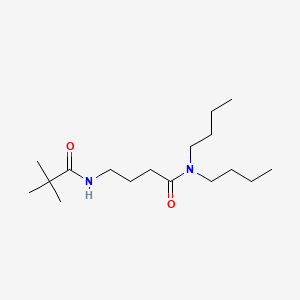
Butanamide, N,N-dibutyl-4-((2,2-dimethyl-1-oxopropyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanamide, N,N-dibutyl-4-((2,2-dimethyl-1-oxopropyl)amino)- is an organic compound with the molecular formula C12H25NO. It is also known by other names such as Butyramide, N,N-dibutyl-. This compound is characterized by its amide functional group and its structure, which includes a butanamide backbone with dibutyl and dimethyl substituents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N,N-dibutyl-4-((2,2-dimethyl-1-oxopropyl)amino)- typically involves the reaction of butyric acid with dibutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process may involve the use of coupling agents or catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Butanamide, N,N-dibutyl-4-((2,2-dimethyl-1-oxopropyl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Aplicaciones Científicas De Investigación
Butanamide, N,N-dibutyl-4-((2,2-dimethyl-1-oxopropyl)amino)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research may explore its potential therapeutic effects or its role as a precursor in drug synthesis.
Industry: It is utilized in the manufacture of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Butanamide, N,N-dibutyl-4-((2,2-dimethyl-1-oxopropyl)amino)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the context of its use and the specific biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Butanamide, N,N-dibutyl-4-((2,2-dimethyl-1-oxopropyl)amino)- include:
- Butyramide, N,N-dibutyl-
- N,N-Dibutylacetamide
- Dibutylamine
Uniqueness
What sets Butanamide, N,N-dibutyl-4-((2,2-dimethyl-1-oxopropyl)amino)- apart from these similar compounds is its specific structural configuration, which imparts unique chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
82023-97-0 |
|---|---|
Fórmula molecular |
C17H34N2O2 |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
N-[4-(dibutylamino)-4-oxobutyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C17H34N2O2/c1-6-8-13-19(14-9-7-2)15(20)11-10-12-18-16(21)17(3,4)5/h6-14H2,1-5H3,(H,18,21) |
Clave InChI |
MRMGWMCHDAWRHI-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C(=O)CCCNC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


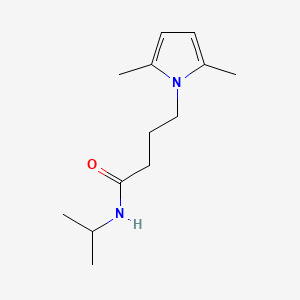
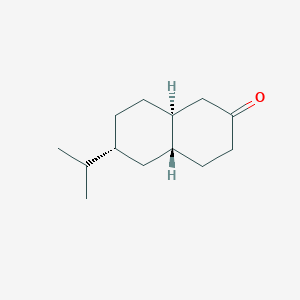



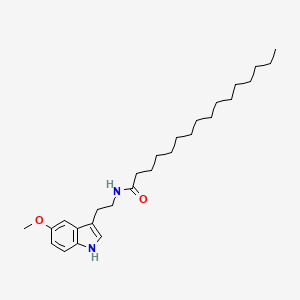

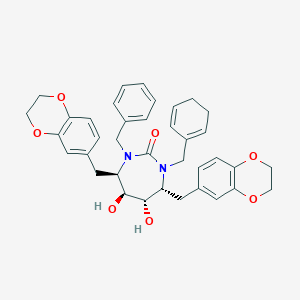

![6-Ethyl-2,10,10-trimethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B15186130.png)
